molecular formula C12H24O2 B14720328 5-Ethyl-2,4-dipropyl-1,3-dioxane CAS No. 6413-83-8

5-Ethyl-2,4-dipropyl-1,3-dioxane

Cat. No.: B14720328
CAS No.: 6413-83-8
M. Wt: 200.32 g/mol
InChI Key: GSVCAIJJHANMAI-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dipropyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by its two oxygen atoms in the ring and three alkyl substituents: an ethyl group at the 5-position and two propyl groups at the 2- and 4-positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. The reaction is carried out under mild conditions, often using toluenesulfonic acid as a catalyst in refluxing toluene. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of 1,3-dioxanes, including this compound, can be achieved using environmentally benign catalysts such as Brønsted-acidic ionic liquids. These catalysts offer high selectivity and efficiency under mild reaction conditions and can be easily separated and recycled .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dipropyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-2,4-dipropyl-1,3-dioxane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dipropyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as a solvent or a reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2,4-dipropyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and propyl groups provide a balance of hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

6413-83-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

5-ethyl-2,4-dipropyl-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-4-7-11-10(6-3)9-13-12(14-11)8-5-2/h10-12H,4-9H2,1-3H3

InChI Key

GSVCAIJJHANMAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)CCC)CC

Origin of Product

United States

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